![molecular formula C16H18N2O3 B5876966 N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B5876966.png)
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a tert-butylcarbamoyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Introduction of the tert-butylcarbamoyl group: The tert-butylcarbamoyl group is introduced through the reaction of the phenyl group with tert-butyl isocyanate under mild conditions.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The carboxamide group can be reduced to form the corresponding amine under reducing conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a furan ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAKOVXBAYGTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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